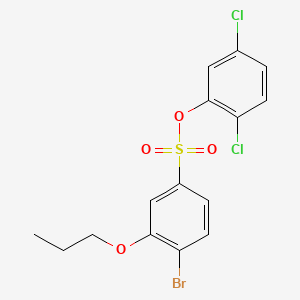
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide, also known as DCMS, is a chemical compound that has been widely used in scientific research. DCMS is a sulfonamide derivative that has been used as a reagent in the synthesis of various compounds. DCMS has also been used as a ligand in the preparation of metal complexes.
Mécanisme D'action
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that inhibits the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide inhibits this reaction by binding to the active site of carbonic anhydrase, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has also been shown to inhibit the activity of carbonic anhydrase in the eyes, which can lead to a decrease in intraocular pressure. In addition, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments is that it is a relatively inexpensive reagent. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is also readily available from commercial suppliers. However, one limitation of using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is that it is a toxic compound and must be handled with care. In addition, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide can be difficult to purify, which can lead to impurities in the final product.
Orientations Futures
There are several future directions for the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in scientific research. One direction is the development of new metal complexes using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide as a ligand. These metal complexes could have applications in catalysis and in the development of new materials. Another direction is the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in the treatment of various diseases, such as cancer and glaucoma. Finally, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide could be used as a tool in the study of carbonic anhydrase and its role in various physiological processes.
Conclusion:
In conclusion, 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has been widely used in scientific research. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been used as a reagent in the synthesis of various compounds and as a ligand in the preparation of metal complexes. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide inhibits the activity of carbonic anhydrase and has been shown to have various biochemical and physiological effects. While there are advantages to using 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in lab experiments, care must be taken due to its toxic nature. There are several future directions for the use of 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide in scientific research, including the development of new metal complexes and the treatment of various diseases.
Méthodes De Synthèse
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide can be synthesized through a multistep process. The first step involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-chloro-2-methyl aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonium hydroxide to produce 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide.
Applications De Recherche Scientifique
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has been used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds such as sulfonamides, sulfonate esters, and sulfonamidothioesters. 2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide has also been used as a ligand in the preparation of metal complexes. These metal complexes have been used in catalysis and in the development of new materials.
Propriétés
IUPAC Name |
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-10(15)3-2-4-12(8)17-20(18,19)13-6-5-9(14)7-11(13)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISMCQZYVQPNRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(3-chloro-2-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














